molecular formula C8H9Cl2N B1416725 4-Chloroisoindoline hydrochloride CAS No. 924304-73-4

4-Chloroisoindoline hydrochloride

Cat. No. B1416725
CAS RN: 924304-73-4
M. Wt: 190.07 g/mol
InChI Key: BHGGKDRWZHDWRI-UHFFFAOYSA-N
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Description

4-Chloroisoindoline hydrochloride is a chemical compound with the CAS Number: 924304-73-4 . It has a molecular weight of 190.07 . It is a solid substance stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 4-Chloroisoindoline hydrochloride involves a reaction that is stirred at 60°C for 3 hours . The solvent is then removed and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution . The organic layer is separated and dried .


Molecular Structure Analysis

The IUPAC name for 4-Chloroisoindoline hydrochloride is 4-chloroisoindoline hydrochloride . The InChI code is 1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7 (6)8;/h1-3,10H,4-5H2;1H . The InChI key is BHGGKDRWZHDWRI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloroisoindoline hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Plant Growth Regulation

4-Chloroindole-3-acetic acid (4-Cl-IAA), a related compound to 4-Chloroisoindoline, is a potent auxin (a plant growth hormone) used in various bioassays to understand the structural features of auxins required to induce plant growth. 4-Cl-IAA is naturally occurring in some plants and is used to study its function in normal plant growth and development, particularly in Pisum sativum and Vicia faba (Reinecke, 2004).

Organic Synthesis

The compound has been utilized in the field of organic synthesis. For instance, a study demonstrated the synthesis of 4-chloroindoles from 2,3-dichloroaniline derivatives and terminal alkynes using a palladium-dihydroxyterphenylphosphine catalyst. This process was significant for the one-pot synthesis of 2,4-disubstituted indoles, highlighting the compound's role in streamlining organic synthesis processes (Yamaguchi & Manabe, 2014).

Drug Discovery and Synthesis

In drug discovery and synthesis, 4,7-diaminoisoindoline-1,3-dione, a derivative of 4-Chloroisoindoline, was synthesized as part of a drug discovery program. This synthesis highlights the compound's relevance in the development of novel pharmaceuticals (Gnanasekaran, Rivera, & Bunce, 2018).

Analytical Chemistry

4-Chloroisoindoline and its derivatives have applications in analytical chemistry as well. A study developed an electrochemical method for determining low concentrations of 4-chloroaniline in antiseptic samples, showcasing the compound's use in quality control and safety assessment in pharmaceutical products (Castro et al., 2020).

Safety and Hazards

The safety information for 4-Chloroisoindoline hydrochloride indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 4-Chloroisoindoline hydrochloride are currently unknown. This compound is a derivative of isoindoline, a class of compounds known for their diverse biological activities . .

Biochemical Pathways

Isoindoline derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways . .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties could influence the bioavailability of 4-Chloroisoindoline hydrochloride, but more research is needed to confirm these predictions and fully understand the compound’s pharmacokinetics.

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGGKDRWZHDWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655040
Record name 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924304-73-4
Record name 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-isoindole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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